molecular formula C18H21ClN2O3S B11334547 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11334547
M. Wt: 380.9 g/mol
InChI Key: JSUCIRNWQLBONN-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2-chlorophenoxy)acetic acid is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiophene rings may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of the chlorophenoxy, morpholine, and thiophene groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C18H21ClN2O3S/c19-14-4-1-2-5-16(14)24-13-18(22)20-12-15(17-6-3-11-25-17)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12-13H2,(H,20,22)

InChI Key

JSUCIRNWQLBONN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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